

# spectroscopic analysis to differentiate between hydrated and anhydrous aluminum chloride

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## Compound of Interest

Compound Name: Aluminum chloride hexahydrate

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A definitive guide to the spectroscopic differentiation of hydrated and anhydrous aluminum chloride for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the spectroscopic signatures of  $\text{AlCl}_3$  and  $\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$  using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

## Introduction

Aluminum chloride exists in two common forms: anhydrous ( $\text{AlCl}_3$ ) and hydrated ( $\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$ ). Their chemical properties and applications differ significantly, making unambiguous identification crucial in research and development. Anhydrous aluminum chloride is a powerful Lewis acid, widely used as a catalyst in organic synthesis. In contrast, the hydrated form, **aluminum chloride hexahydrate**, is a common component in antiperspirants and is less reactive. Spectroscopic techniques offer rapid and non-destructive methods to differentiate between these two forms by probing their distinct molecular structures.

## Spectroscopic Comparison

The key difference lies in the coordination environment of the aluminum atom. In anhydrous  $\text{AlCl}_3$ , aluminum is typically four-coordinate (in the dimeric  $\text{Al}_2\text{Cl}_6$  form) or three-coordinate (in the monomeric form at high temperatures). In the hydrated form, aluminum is six-coordinate, forming the hexaaquaaluminum(III) complex,  $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ . These structural differences give rise to unique spectroscopic fingerprints.

## Data Summary

The following tables summarize the key spectroscopic features for the differentiation of anhydrous and hydrated aluminum chloride.

Table 1: Infrared (IR) Spectroscopy Data

Form	Wavenumber (cm <sup>-1</sup> ) Anhydrous AlCl <sub>3</sub>	Wavenumber (cm <sup>-1</sup> ) Hydrated AlCl <sub>3</sub> ·6H <sub>2</sub> O	Assignment
Anhydrous AlCl <sub>3</sub>	~625, ~484, ~420 (for Al <sub>2</sub> Cl <sub>6</sub> dimer in gas phase).[1]	-	Al-Cl stretching and bending modes.
Hydrated AlCl <sub>3</sub> ·6H <sub>2</sub> O	-	~3400-3000 (broad), ~1640, ~900-600.[1]	O-H stretching of water, H-O-H bending of water, Al-O stretching.

Table 2: Raman Spectroscopy Data

Form	Wavenumber (cm <sup>-1</sup> ) Anhydrous AlCl <sub>3</sub>	Wavenumber (cm <sup>-1</sup> ) Hydrated AlCl <sub>3</sub> ·6H <sub>2</sub> O	Assignment
Anhydrous AlCl <sub>3</sub>	~350 (strong, polarized for AlCl <sub>4</sub> <sup>-</sup> in molten salts).[2]	-	Symmetric stretch of Al-Cl in tetrahedral AlCl <sub>4</sub> <sup>-</sup> .
Hydrated AlCl <sub>3</sub> ·6H <sub>2</sub> O	-	~525 (polarized), ~438, ~332.[3][4]	$\nu_1(a_{1g})$ , $\nu_2(e_g)$ , and $\nu_5(f_{2g})$ modes of the [Al(H <sub>2</sub> O) <sub>6</sub> ] <sup>3+</sup> octahedron.[3][4]

Table 3: <sup>27</sup>Al Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Form	Chemical Shift (ppm) Anhydrous $\text{AlCl}_3$	Chemical Shift (ppm) Hydrated $\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$	Assignment
Anhydrous $\text{AlCl}_3$	~80 to ~110 (for tetrahedral $\text{AlCl}_4^-$ or related species). <a href="#">[5]</a> <a href="#">[6]</a>	-	Tetrahedrally coordinated aluminum. <a href="#">[5]</a> <a href="#">[7]</a>
Hydrated $\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$	-	~0	Hexa-coordinated aluminum in $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ . <a href="#">[8]</a>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Infrared (IR) Spectroscopy

- Objective: To identify the functional groups and bond vibrations characteristic of the anhydrous and hydrated forms.
- Method: Attenuated Total Reflectance (ATR) or KBr pellet transmission FTIR.
- Sample Preparation:
  - Anhydrous  $\text{AlCl}_3$ : Due to its hygroscopic nature, the sample must be handled in a dry environment (e.g., a glove box). For ATR-FTIR, the powder is pressed directly onto the ATR crystal. For transmission, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
  - Hydrated  $\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$ : The crystalline solid can be analyzed directly via ATR-FTIR or by preparing a KBr pellet.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: Spectra are typically collected over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

### Raman Spectroscopy

- Objective: To probe the vibrational modes of the Al-Cl and Al-O bonds.
- Method: Dispersive or FT-Raman spectroscopy.
- Sample Preparation:
  - Anhydrous  $\text{AlCl}_3$ : The sample should be contained in a sealed, dry container (e.g., a glass capillary) to prevent moisture exposure during the measurement.
  - Hydrated  $\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$ : The crystalline solid can be placed directly on a microscope slide or in a sample holder for analysis.
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).<sup>[9]</sup>
- Data Acquisition: Spectra are collected over a relevant spectral range (e.g., 100-1000  $\text{cm}^{-1}$  for the key vibrations) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

## **$^{27}\text{Al}$ Nuclear Magnetic Resonance (NMR) Spectroscopy**

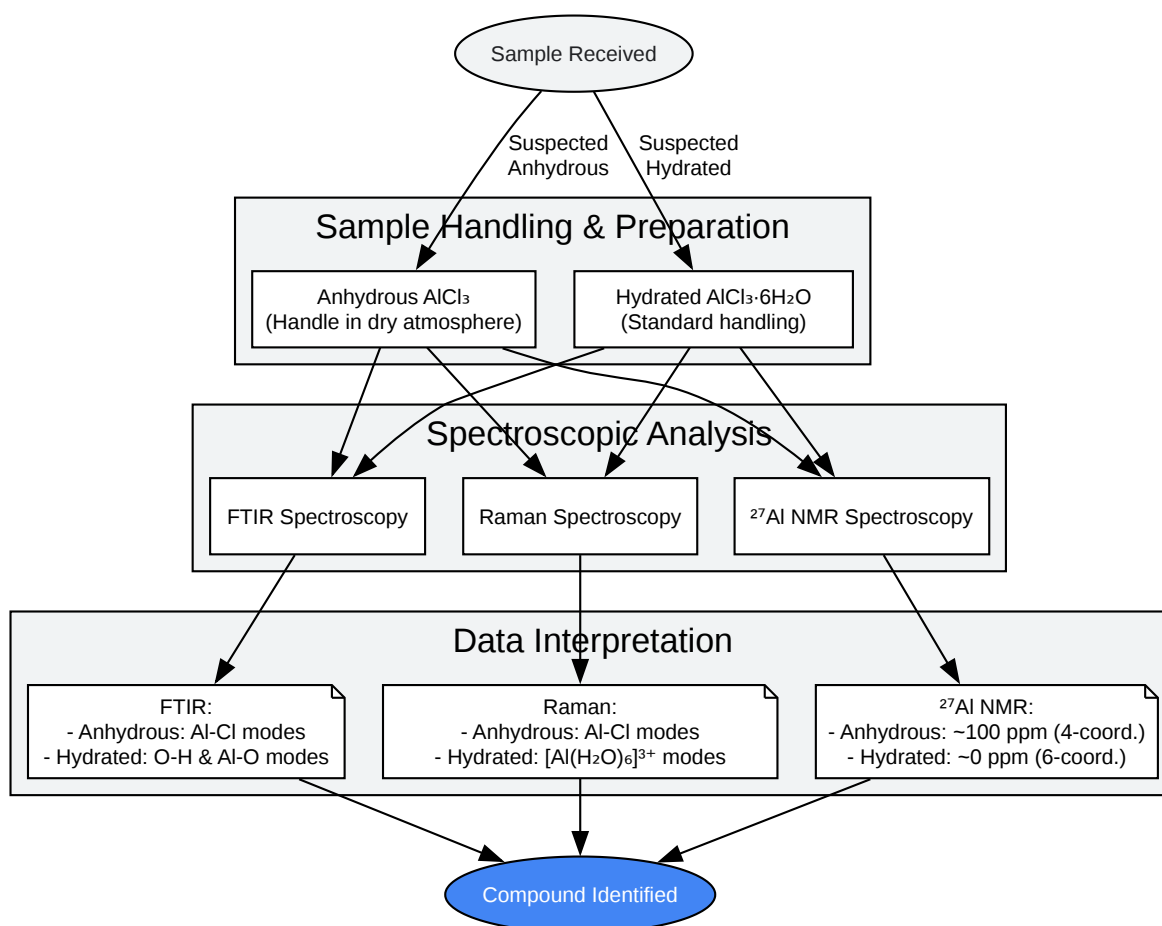
- Objective: To determine the coordination environment of the aluminum nucleus.
- Method: Solid-state or solution-state  $^{27}\text{Al}$  NMR.
- Sample Preparation:
  - Anhydrous  $\text{AlCl}_3$  (Solid-State): The powder is packed into a solid-state NMR rotor in a dry atmosphere. Magic Angle Spinning (MAS) is employed to obtain higher resolution spectra.<sup>[7]</sup>
  - Hydrated  $\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$  (Solution-State): The sample is dissolved in a suitable solvent, typically  $\text{D}_2\text{O}$ , and transferred to a 5 mm NMR tube.<sup>[10]</sup> A small amount of  $\text{D}_2\text{O}$  can be used for locking the magnetic field.
- Instrumentation: A high-field NMR spectrometer with a broadband probe tunable to the  $^{27}\text{Al}$  frequency.<sup>[10]</sup>

- Data Acquisition: A simple one-pulse experiment is usually sufficient. The chemical shifts are referenced to a standard, such as an aqueous solution of  $\text{Al}(\text{NO}_3)_3$ .

## Experimental Workflow

The logical flow for differentiating between hydrated and anhydrous aluminum chloride using spectroscopic techniques is illustrated below.

### Spectroscopic Differentiation Workflow



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Caption: Experimental workflow for spectroscopic analysis.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aluminium(III) hydration in aqueous solution. A Raman spectroscopic investigation and an ab initio molecular orbital study of aluminium(III) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. benchchem.com [benchchem.com]
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